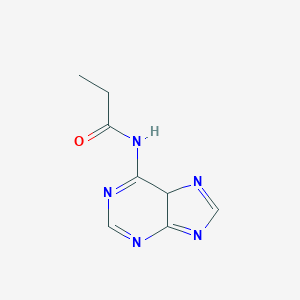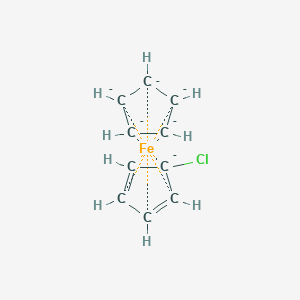
Ethyl 6-Chloroindole-2-carboxylate
概要
説明
Ethyl 6-Chloroindole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
作用機序
Mode of Action
Ethyl 6-Chloroindole-2-carboxylate may exert its effects through various mechanisms:
- Enzyme Inhibition : The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity .
Result of Action
The molecular and cellular effects of this compound are context-dependent. Potential outcomes include:
- Antiviral Activity : Some indole derivatives exhibit antiviral properties . For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate inhibits influenza A virus .
- Other Biological Effects : While not explicitly documented for this compound, indole derivatives can also impact inflammation, cancer, HIV, and more .
準備方法
The synthesis of Ethyl 6-Chloroindole-2-carboxylate typically involves the reaction of 6-chloroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Ethyl 6-Chloroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 6-Chloroindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Ethyl 6-Chloroindole-2-carboxylate can be compared with other indole derivatives, such as:
- Ethyl 6-Methoxyindole-2-carboxylate
- Methyl 6-Aminoindole-2-carboxylate
- 6-Fluoroindole-2-carboxylate These compounds share a similar indole backbone but differ in their substituents, which can lead to variations in their chemical and biological properties . This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
特性
IUPAC Name |
ethyl 6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZLIBWSAMADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426709 | |
| Record name | Ethyl 6-Chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27034-51-1 | |
| Record name | Ethyl 6-Chloroindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloroindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of Ethyl 6-chloroindole-2-carboxylate unusual in the context of the Fischer indole synthesis?
A1: The Fischer indole synthesis typically involves the cyclization of a phenylhydrazone to form an indole ring. The research paper describes an unexpected outcome when using ethyl pyruvate 2-methoxyphenylhydrazone as the starting material []. Instead of the expected ethyl 7-methoxyindole-2-carboxylate (the "normal" product), the reaction primarily yielded this compound []. This suggests an atypical cyclization occurred on the side of the benzene ring bearing the methoxy substituent, a phenomenon not previously observed in this reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)




![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)





